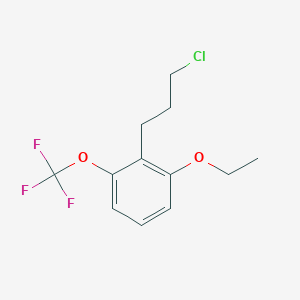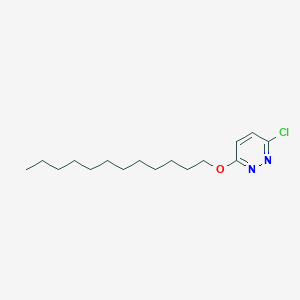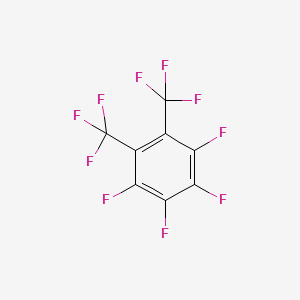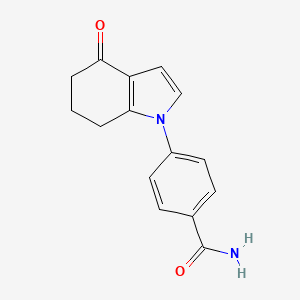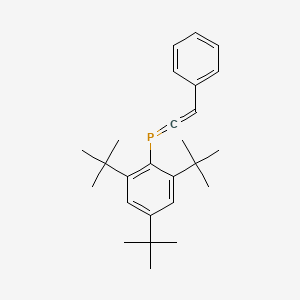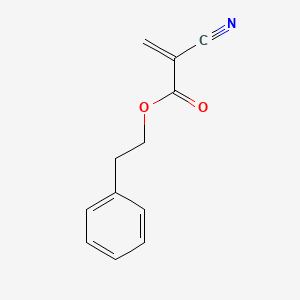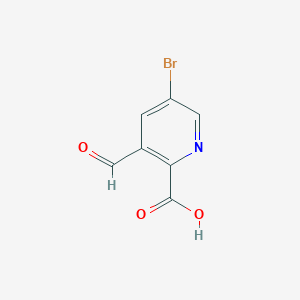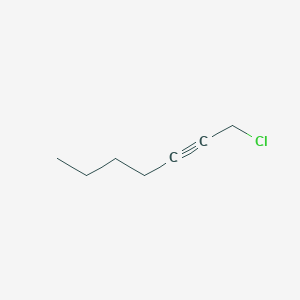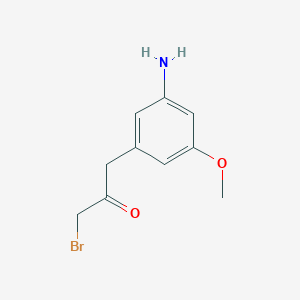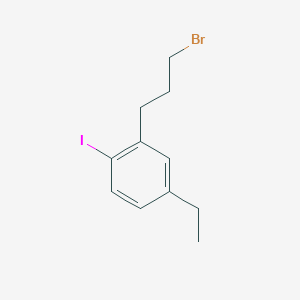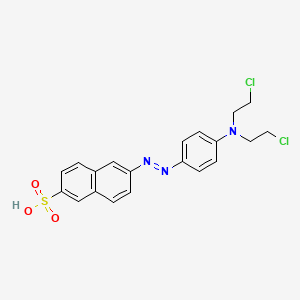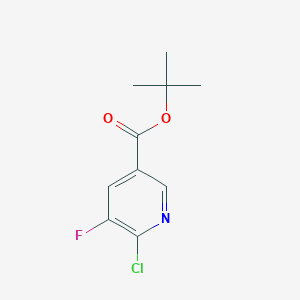
tert-Butyl 6-chloro-5-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-chloro-5-fluoronicotinate: is a chemical compound with the molecular formula C10H11ClFNO2 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a chlorine atom at the 6-position, and a fluorine atom at the 5-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-5-fluoronicotinate typically involves the esterification of 6-chloro-5-fluoronicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 6-chloro-5-fluoronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized products, potentially altering the functional groups on the pyridine ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are utilized.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions can produce different reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 6-chloro-5-fluoronicotinate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable starting material for the production of diverse chemical products.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-chloro-5-fluoronicotinate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 5-chloro-6-fluoronicotinate
- tert-Butyl 6-chloro-3-fluoronicotinate
- tert-Butyl 6-chloro-5-bromonicotinate
Comparison: tert-Butyl 6-chloro-5-fluoronicotinate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This arrangement can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct and valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11ClFNO2 |
|---|---|
Poids moléculaire |
231.65 g/mol |
Nom IUPAC |
tert-butyl 6-chloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)6-4-7(12)8(11)13-5-6/h4-5H,1-3H3 |
Clé InChI |
PHUWOWIOJVVPLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


